

Preclinical Toxicology of Relmapirazin: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Relmapirazin*

Cat. No.: *B610439*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relmapirazin (also known as MB-102 and Lumitrace®) is a water-soluble fluorescent tracer agent developed for the real-time measurement of glomerular filtration rate (GFR).^{[1][2]} Its favorable characteristics include negligible protein binding, minimal in vivo metabolites, and insignificant tubular secretion.^[3] A comprehensive nonclinical safety program, comprising 25 studies, has been conducted to support its clinical development and regulatory approval. These studies, conducted in accordance with FDA guidelines, have indicated no significant toxicological concerns, paving the way for its use in human subjects.^{[1][3]} This technical guide provides a detailed summary of the available preclinical toxicology data for **Relmapirazin**.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. For **Relmapirazin**, the core battery of safety pharmacology studies included assessments of cardiovascular and central nervous system effects.

Cardiovascular Safety: hERG Assay

Experimental Protocol:

The potential for **Relmapirazin** to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel was assessed to evaluate its risk of causing delayed ventricular repolarization (QT interval prolongation). While the specific cell line and detailed methodology are not publicly available, standard hERG assays are typically conducted using patch-clamp electrophysiology in mammalian cells stably expressing the hERG channel (e.g., HEK293 or CHO cells). The assay measures the effect of the test compound on the IKr current, which is crucial for cardiac action potential repolarization.

Results:

Relmapirazin demonstrated negligible inhibition of the hERG potassium channel at concentrations of 10 μ M and 300 μ M. More detailed quantitative data, such as an IC₅₀ value, are not publicly available.

Test System	Concentration (μ M)	Result
Cloned hERG Potassium Channels	10	Negligible inhibition
(Expressed in Human Embryonic Kidney Cells)	300	Negligible inhibition

Central Nervous System (CNS) Safety

Experimental Protocol:

A single intravenous dose CNS safety pharmacology study was conducted in rats. This type of study, often referred to as a Rat Irwin test, involves a systematic observation of the animals for a range of behavioral and physiological parameters to identify any potential effects on the central nervous system. Observations typically include changes in awareness, mood, motor activity, reflexes, and autonomic functions.

Results:

The specific results and observations from the CNS safety pharmacology study in rats have not been made publicly available. However, the overall conclusion from the nonclinical program was that there were no significant toxicology concerns.

Single-Dose Toxicity

Single-dose toxicity studies were performed in both rats and dogs to determine the acute toxicity and toxicokinetics of **Relmapirazin**.

Experimental Protocol:

Details of the single-dose toxicity study protocols, including the dose ranges and specific parameters evaluated, are not fully available in the public domain. However, these studies typically involve the administration of a single dose of the test article via the intended clinical route (intravenous for **Relmapirazin**) to different groups of animals at various dose levels. Key assessments include mortality, clinical signs, body weight changes, and macroscopic pathology at necropsy. Doses administered were reported to be up to 200-300 times the estimated human dose.

Results:

Across both rat and dog single-dose toxicity studies, all animals survived to the scheduled sacrifice. No test-article-related effects were observed on body weight, food consumption, or ophthalmic examinations. Furthermore, no abnormal pathology was seen in either macroscopic or microscopic evaluations of any organs or tissues. A transient discoloration of the skin and urine was noted at higher dose levels in both species, which was an expected consequence of a highly fluorescent compound and was not considered pathological.

Repeat-Dose Toxicity

Repeat-dose toxicity studies are conducted to evaluate the potential adverse effects of a substance following prolonged administration. For **Relmapirazin**, 2-week repeat-dose studies were conducted in both rats (oral) and beagle dogs (intravenous).

2-Week Oral Toxicity Study in Rats

Experimental Protocol:

Sprague-Dawley rats were administered **Relmapirazin** (MB-102) via oral gavage for 14 consecutive days. The study included a main study group evaluated at day 14 and a recovery group evaluated after a 1-week recovery period (Day 21±1).

Results:

No morphological changes considered to be related to the test article were observed. Additionally, there were no clinical pathology findings deemed to be test article-related.

Species/Strain	Route	Dose Levels (mg/kg/day)	Duration	Key Findings
Rat (Sprague-Dawley)	Oral (gavage)	0, 9, 90	14 days + 1-week recovery	No test article-related morphological changes or clinical pathology findings.

2-Week Intravenous Toxicity and Toxicokinetic Study in Beagle Dogs

Experimental Protocol:

Beagle dogs received daily intravenous administrations of **Relmapirazin** for 2 weeks, followed by a 1-week recovery period. This study also included a toxicokinetic evaluation to assess the systemic exposure to **Relmapirazin**.

Results:

Detailed quantitative results from this study are not publicly available. However, the overall preclinical safety assessment concluded that there were no significant toxicological concerns.

Species	Route	Dose Levels (mg/kg/day)	Duration	Key Findings
Beagle Dog	Intravenous	3, 30, 75	14 days + 1-week recovery	Data not publicly available.

Genotoxicity

A battery of genotoxicity studies was conducted to assess the potential of **Relmapirazin** to induce genetic mutations or chromosomal damage. These included a bacterial reverse mutation assay (Ames test) and a chromosomal aberration assay.

Experimental Protocol:

- **Bacterial Reverse Mutation Assay (Ames Test):** This assay evaluates the potential of a substance to induce gene mutations in several strains of *Salmonella typhimurium* and *Escherichia coli*. The specific strains used and the concentrations tested for **Relmapirazin** are not publicly available. The test is conducted with and without a metabolic activation system (S9 fraction) to mimic mammalian metabolism.
- **Chromosomal Aberration Assay:** This in vitro assay assesses the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells. The cell line and concentrations used for the **Relmapirazin** study are not specified in the available documents.

Results:

The results of the genotoxicity battery for **Relmapirazin** were negative, indicating that the compound is not mutagenic or clastogenic under the tested conditions.

Assay	Test System	Result
Bacterial Reverse Mutation (Ames Test)	Not specified	Negative
Chromosomal Aberration Assay	Not specified	Negative

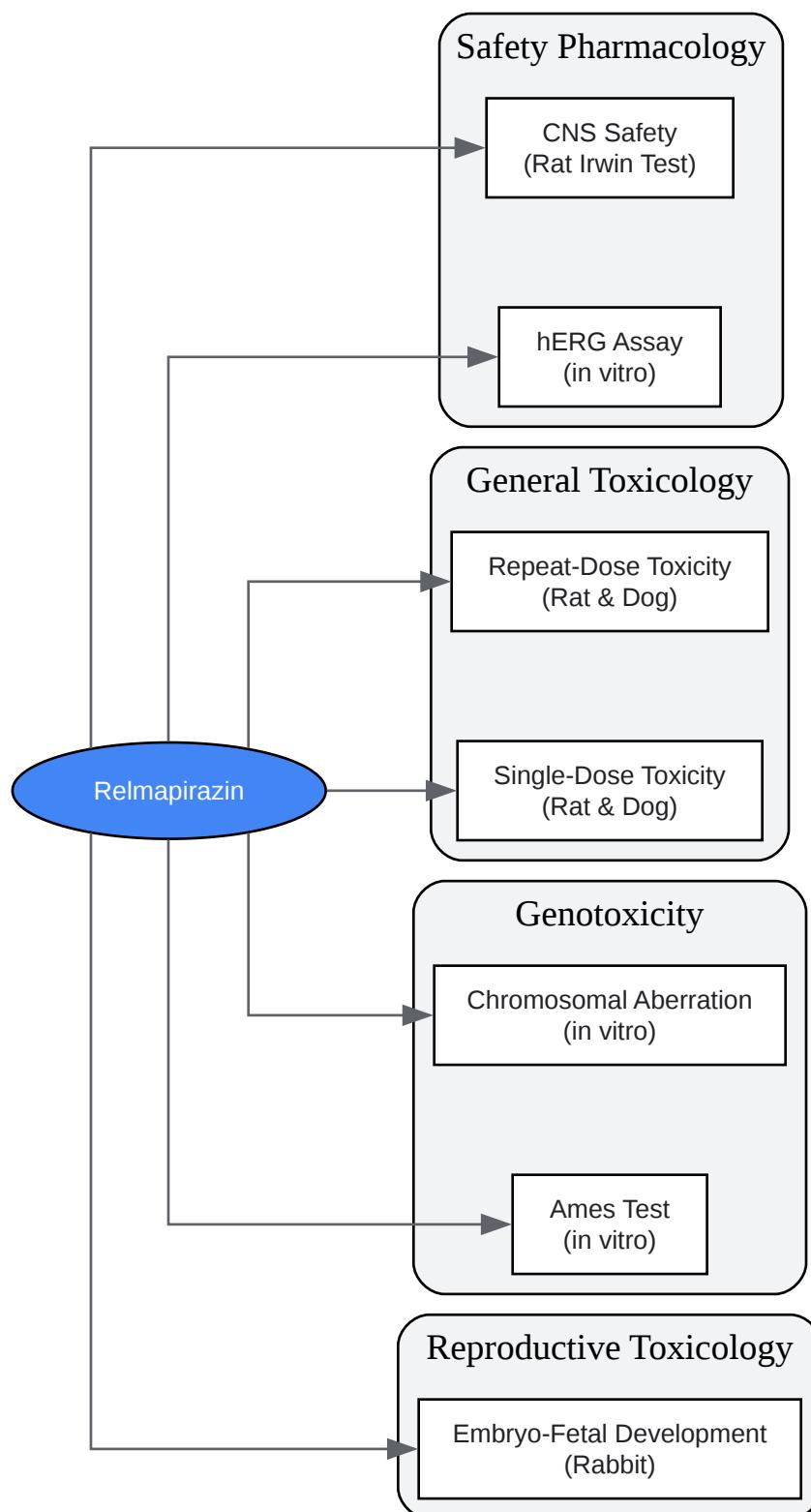
Carcinogenicity

Information regarding long-term carcinogenicity studies (e.g., 2-year rodent bioassays) for **Relmapirazin** is not available in the public domain.

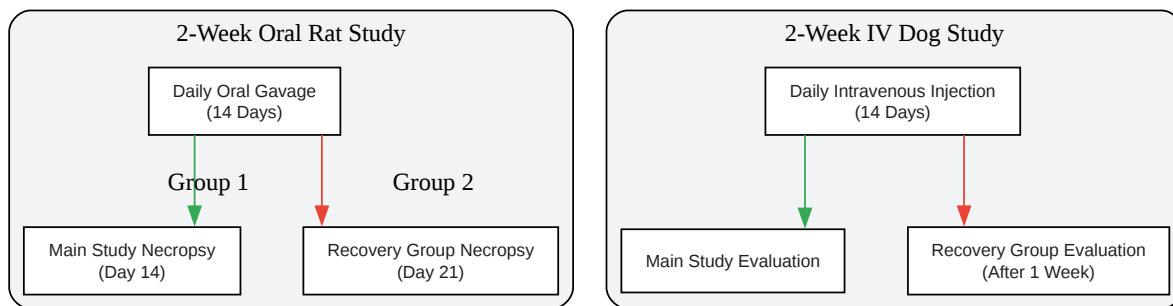
Reproductive and Developmental Toxicology

An embryo-fetal developmental toxicity study was conducted in pregnant rabbits to evaluate the potential effects of **Relmapirazin** on maternal health and fetal development.

Experimental Protocol:


Pregnant rabbits were administered **Relmapirazin** via intravenous bolus injection from gestation day 7 to 19. The study included assessments of maternal toxicity (mortality, clinical signs, body weight, food consumption) and fetal parameters (cesarean section observations, macroscopic findings, and developmental toxicity).

Results:


The administration of **Relmapirazin** was not associated with any test-article-related effects on mortality, food consumption, body weight, cesarean section parameters, or macroscopic observations in the maternal animals. There was also no evidence of developmental toxicity in the fetuses. The No-Observed-Adverse-Effect Level (NOAEL) for both maternal and fetal toxicity was determined to be 113 mg/kg/day.

Species	Route	Dose Levels (mg/kg/day)	Dosing Period	Maternal NOAEL (mg/kg/day)	Fetal NOAEL (mg/kg/day)
Rabbit	Intravenous (bolus)	0, 4.5, 45, 113	Gestation Days 7-19	113	113

Visualizations

[Click to download full resolution via product page](#)

Caption: Overview of the preclinical toxicology evaluation workflow for **Relmapirazin**.

[Click to download full resolution via product page](#)

Caption: Experimental design for the 2-week repeat-dose toxicity studies of **Relmapirazin**.

Conclusion

The comprehensive preclinical toxicology program for **Relmapirazin**, including safety pharmacology, single- and repeat-dose toxicity, genotoxicity, and developmental and reproductive toxicology studies, has consistently demonstrated a favorable safety profile. The available data indicate that **Relmapirazin** is well-tolerated at doses significantly exceeding the anticipated human clinical exposure, with no findings of significant toxicological concern. This robust nonclinical dataset has been pivotal in supporting the clinical development and regulatory review of **Relmapirazin** as a novel fluorescent tracer agent for the measurement of GFR. While more detailed quantitative data from some studies are not publicly available, the overall conclusions from the preclinical program provide strong evidence for the safety of **Relmapirazin** for its intended clinical use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pre-clinical toxicity evaluation of MB-102, a novel fluorescent tracer agent for real-time measurement of glomerular filtration rate - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 3. Clinical validation of the novel fluorescent glomerular filtration rate tracer agent relmapirazin (MB-102) - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [Preclinical Toxicology of Relmapirazin: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b610439#preclinical-toxicology-studies-of-relmapirazin\]](https://www.benchchem.com/product/b610439#preclinical-toxicology-studies-of-relmapirazin)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com